molecular formula C13H16O3 B14248756 5-(4-Methoxyphenyl)hexane-2,4-dione CAS No. 210168-15-3

5-(4-Methoxyphenyl)hexane-2,4-dione

Cat. No.: B14248756
CAS No.: 210168-15-3
M. Wt: 220.26 g/mol
InChI Key: RYAYCYFJCMJPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)hexane-2,4-dione is an open-chain diketone derivative featuring a 4-methoxyphenyl substituent at the 5-position of the hexane backbone. The 4-methoxyphenyl group is electron-rich due to the para-methoxy substituent, which may influence solubility, reactivity, and biological activity compared to non-substituted or ortho/meta-substituted analogs .

Properties

CAS No.

210168-15-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-(4-methoxyphenyl)hexane-2,4-dione

InChI

InChI=1S/C13H16O3/c1-9(14)8-13(15)10(2)11-4-6-12(16-3)7-5-11/h4-7,10H,8H2,1-3H3

InChI Key

RYAYCYFJCMJPMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)hexane-2,4-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between 4-methoxybenzaldehyde and acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)hexane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Between 5-(4-Methoxyphenyl)hexane-2,4-dione and Cyclic Diones
Compound Core Structure Substituent Position Molecular Formula Notable Features
This compound Open-chain diketone 5-position C₁₃H₁₆O₃ Flexibility, potential for keto-enol tautomerism
5-(4-Methoxyphenyl)imidazolidine-2,4-dione (IM-5) Cyclic (5-membered) 5-position C₁₆H₁₄N₂O₃ Planar heterocycle with conjugated carbonyl groups
5-(4-Methoxybenzylidene)thiazolidine-2,4-dione Cyclic (5-membered) Benzylidene at 5-position C₁₁H₉NO₃S Rigid sp²-hybridized benzylidene moiety
5-Butoxy-5-methylhexane-2,4-dione Open-chain diketone 5-position C₁₁H₂₀O₃ Lipophilic due to butoxy and methyl groups

Key Observations :

  • Flexibility : The open-chain structure of this compound allows conformational flexibility, unlike cyclic analogs like IM-5, which exhibit planar rigidity .
  • Substituent Effects : The para-methoxy group enhances polarity and solubility in polar solvents compared to analogs with alkyl substituents (e.g., butoxy in ).

Key Observations :

  • Open-Chain vs. Cyclic Synthesis : Cyclic diones (e.g., IM-5) often require multi-step routes involving cyclization, while open-chain analogs like this compound might be synthesized via simpler alkylation or condensation reactions.
  • Role of Aromatic Substituents : The 4-methoxyphenyl group is typically introduced via aryl aldehydes or pre-functionalized intermediates .

Key Observations :

  • Substituent Position Matters : Meta-substituted analogs (e.g., 3-methoxy in ) show higher LOX inhibition than para-substituted derivatives, suggesting steric or electronic factors influence activity.
  • Pharmacological Potential: While direct data on this compound are lacking, structurally related imidazolidinediones exhibit CNS and cardiovascular effects .

Physical and Chemical Properties

  • Solubility : The para-methoxy group enhances water solubility compared to alkyl-substituted diones (e.g., 5-Butoxy-5-methylhexane-2,4-dione ).
  • Stability: Cyclic diones (e.g., IM-5) are stabilized by conjugation, whereas open-chain analogs may undergo keto-enol tautomerism, affecting reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.